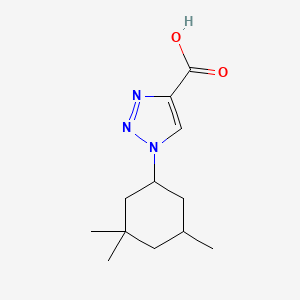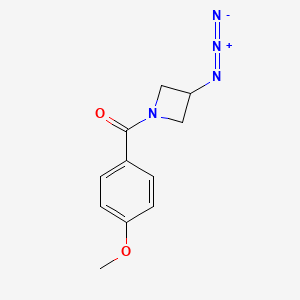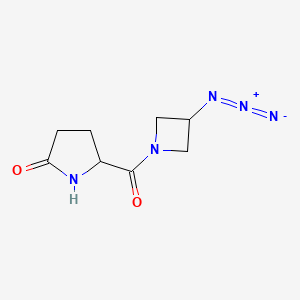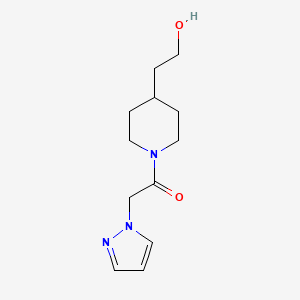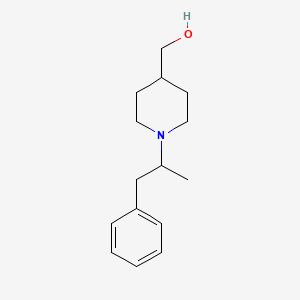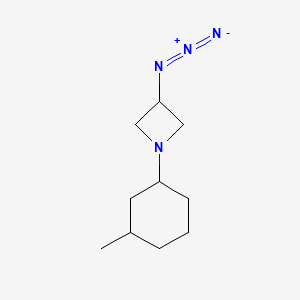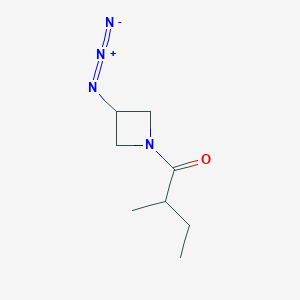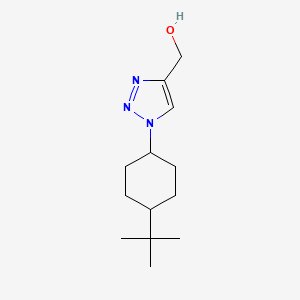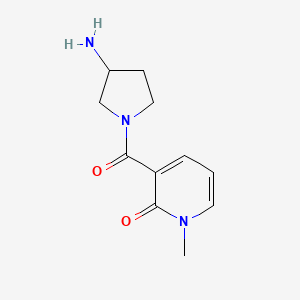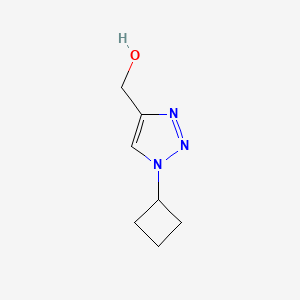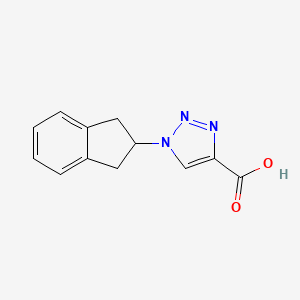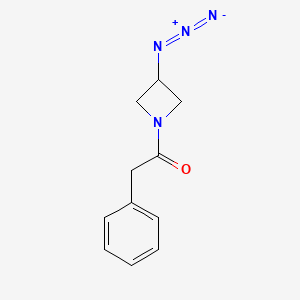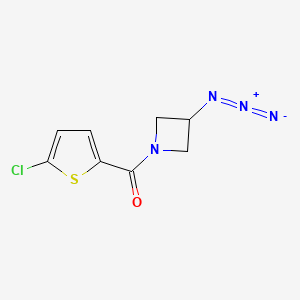
(3-Azidoazetidin-1-yl)(5-chlorothiophen-2-yl)methanone
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
ACTM has a molecular weight of 242.69 g/mol. Other physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the available resources.Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing various derivatives related to "(3-Azidoazetidin-1-yl)(5-chlorothiophen-2-yl)methanone" and characterized their structures through spectroscopic techniques. For instance, novel compounds have been synthesized, including derivatives with triazole and triazolidin frameworks, and characterized using UV, IR, 1H, and 13C NMR spectroscopy, along with high-resolution mass spectrometry. These studies provide insights into the structural and electronic properties of such compounds, which are essential for understanding their potential scientific applications (Shahana & Yardily, 2020).
Theoretical Studies
Density Functional Theory (DFT) calculations have been employed to explore the electronic structure, stability, and reactivity of related compounds. This theoretical approach helps in predicting the behavior of these molecules under various conditions, which is crucial for their application in scientific research (Shahana & Yardily, 2020).
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the potential biological activity of compounds similar to "(3-Azidoazetidin-1-yl)(5-chlorothiophen-2-yl)methanone." These studies help in understanding how these compounds interact with biological targets, which is valuable for designing molecules with desired biological activities (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Evaluation
Some derivatives have been evaluated for their antimicrobial and anticancer activities. The synthesis of novel compounds and their screening against various bacterial and cancer cell lines provide insights into their potential therapeutic applications. This research contributes to the development of new drugs and treatments for various diseases (Katariya et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4OS/c9-7-2-1-6(15-7)8(14)13-3-5(4-13)11-12-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYZSLACWSVXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




